Einecs 300-475-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

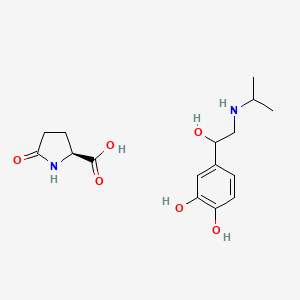

Structure

2D Structure

Properties

CAS No. |

93940-76-2 |

|---|---|

Molecular Formula |

C16H24N2O6 |

Molecular Weight |

340.37 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H17NO3.C5H7NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;7-4-2-1-3(6-4)5(8)9/h3-5,7,11-15H,6H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

ADBAJPRIULNAHL-HVDRVSQOSA-N |

Isomeric SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Elucidation of Detailed Pharmacological Profile

The primary active component of the salt is the (2S)-2-(dimethylamino)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one molecule. The presence of the N-phenylpiperazine group is a well-established pharmacophore in compounds targeting central nervous system receptors. Specifically, molecules with a methoxyphenylpiperazine structure have been noted for their affinity for dopamine (B1211576) and serotonin (B10506) receptors. For instance, related N-phenylpiperazine analogs have been developed as selective ligands for dopamine D3 receptors. nih.gov

Future research should systematically map the binding affinity and functional activity of this compound across a wide panel of CNS receptors.

Key Research Objectives:

Receptor Binding Assays: Quantitative analysis to determine the binding constants (Ki/Kd) for dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, etc.), adrenergic, and other relevant neuronal receptors.

Functional Assays: In vitro studies using cell lines expressing specific receptors to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.

A proposed initial screening panel for non-clinical investigation is outlined below.

| Target Class | Specific Receptor Subtypes to Investigate | Rationale |

| Dopaminergic | D2, D3 | The methoxyphenylpiperazine moiety is a common feature in ligands for the D2-like receptor family. nih.gov |

| Serotonergic | 5-HT1A, 5-HT2A, 5-HT7 | Phenylpiperazines frequently exhibit high affinity for various serotonin receptor subtypes. |

| Adrenergic | α1, α2 | Cross-reactivity with adrenergic receptors is common for this class of compounds. |

| Ion Channels | hERG, Voltage-gated sodium/calcium channels | Standard off-target activity screening to build a preliminary profile for future development. |

Investigation in Preclinical Models of Neurological Function

Following in vitro characterization, the next frontier is to understand the compound's effects in complex biological systems. Preclinical animal models provide a crucial platform for exploring its potential impact on behavior, cognition, and neurochemistry.

Future Research Directions:

Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, with particular attention to its ability to cross the blood-brain barrier.

Behavioral Pharmacology: Utilizing established animal models to screen for potential antipsychotic, antidepressant, anxiolytic, or nootropic effects. For example, its activity could be tested in models of psychosis or in cognitive tests like the Morris water maze or novel object recognition tasks.

In Vivo Target Engagement: Advanced techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound could confirm that it reaches and binds to its intended targets within the living brain. This would build upon research methodologies used for similar piperazine (B1678402) compounds. nih.gov

Development As a Specialized Research Tool

Should the compound demonstrate high selectivity and affinity for a specific receptor subtype, it could be developed into a valuable non-clinical research tool. Highly selective ligands are essential for basic research to isolate and study the function of individual receptor systems in the brain. nih.gov

Potential Applications:

Selective Pharmacological Probe: If the compound is highly selective for a single target (e.g., the dopamine (B1211576) D3 receptor), it could be used in experiments to probe the physiological role of that receptor in various neural circuits and behaviors.

Radioligand Development: Synthesizing a radiolabeled version (e.g., with tritium (B154650) [³H] or carbon-11 (B1219553) [¹¹C]) would enable its use in quantitative autoradiography to map receptor densities in different brain regions or in PET imaging studies. nih.gov

The research path for this compound remains largely uncharted. The directions outlined above provide a strategic framework for its systematic, non-clinical evaluation, moving from basic molecular interactions to complex in vivo functions.

Advanced Analytical Methodologies for L Proline, 5 Oxo , Compound Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and conformational analysis of L-Proline, 5-oxo-. These techniques provide insights into the molecular framework, functional groups, and three-dimensional arrangement of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of L-Proline, 5-oxo-. Both ¹H and ¹³C NMR provide critical information about the molecular structure. chemicalbook.comresearchgate.nethmdb.ca High-resolution NMR has been utilized to study pyroglutamate-modified species, demonstrating its utility in complex structural analyses. nih.gov

The ¹H NMR spectrum of L-pyroglutamic acid in D₂O typically exhibits distinct signals corresponding to the protons in its structure. The proton at the chiral center (Cα) and the protons of the two methylene groups in the pyrrolidone ring show characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish the connectivity between protons and carbons, further confirming the structure. hyphadiscovery.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. hmdb.ca Key resonances include those for the carboxylic acid carbon, the amide carbonyl carbon, the alpha-carbon, and the two methylene carbons of the pyrrolidone ring. The chemical shifts of these carbons are indicative of their chemical environment and are essential for unambiguous structural assignment.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for L-Proline, 5-oxo- in D₂O

| Atom | Nucleus | Chemical Shift (ppm) |

| α-proton | ¹H | ~4.2 |

| β-protons | ¹H | ~2.2 - 2.4 |

| γ-protons | ¹H | ~2.5 - 2.6 |

| Carboxyl Carbon | ¹³C | ~178 |

| Amide Carbonyl Carbon | ¹³C | ~180 |

| α-Carbon | ¹³C | ~58 |

| β-Carbon | ¹³C | ~30 |

| γ-Carbon | ¹³C | ~25 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used for the determination of the molecular weight and for gaining structural information through fragmentation analysis of L-Proline, 5-oxo-. When coupled with liquid chromatography (LC-MS/MS), it allows for the quantification of this compound in complex biological matrices. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of L-Proline, 5-oxo-. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 128.03. massbank.eu A potential artifact in the LC-MS/MS analysis of glutamine and glutamic acid is their in-source cyclization to form pyroglutamic acid, which must be considered for accurate quantification. nih.govsemanticscholar.org The fragmentation of peptides containing N-terminal glutamic acid or glutamine can also lead to the formation of a pyroglutamate (B8496135) residue. acs.org

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion. The fragmentation pattern of L-Proline, 5-oxo- can be influenced by the derivatization method used. For instance, derivatization can sometimes lead to an inability to distinguish between glutamine and pyroglutamic acid due to similar fragmentation patterns. osu.edu

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of L-Proline, 5-oxo-.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in L-pyroglutamic acid. chemicalbook.com The IR spectrum shows distinct absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide groups. nasa.govscielo.org.mx Changes in the vibrational frequencies of these functional groups can indicate intermolecular interactions, such as hydrogen bonding. scielo.org.mxmdpi.com For example, studies on the association of pyroglutamic acid with minerals have shown that the IR spectrum changes with temperature, suggesting chemical interactions between the carboxylic acid and hydroxyl groups in the mineral matrix. nasa.gov

Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of L-proline, a closely related compound, shows characteristic bands for the ring stretching modes of the pyrrolidine ring and vibrations of the carboxylate group. researchgate.netsid.ir By analogy, the Raman spectrum of L-pyroglutamic acid would provide insights into its conformational state. Signal intensity in Raman spectroscopy can be enhanced by optimizing parameters such as the laser excitation wavelength. pnnl.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of L-Proline, 5-oxo- from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of L-Proline, 5-oxo-. The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase, and detector. Reversed-phase (RP) HPLC is a common approach for the separation of polar compounds like L-pyroglutamic acid.

Method development often involves screening different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., buffer pH, organic modifier), and detector wavelengths. symbiosisonlinepublishing.com For instance, an HPLC method for the analysis of pyroglutamic acid in a compound amino acid injection utilized a C18 column with a mobile phase consisting of acetonitrile and a diammonium hydrogen phosphate (B84403) buffer, with detection at 205 nm. ingentaconnect.comnifdc.org.cn Another method employed a hydrophilic interaction liquid chromatography (HILIC) column for the separation of pyroglutamic acid. merckmillipore.com

The validation of an HPLC method is crucial to ensure its reliability and is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 2: Examples of HPLC Methods for the Analysis of L-Proline, 5-oxo-

| Stationary Phase | Mobile Phase | Detection | Application |

| Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile and 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH 1.6) | UV at 205 nm | Analysis in compound amino acid injection |

| SeQuant® ZIC®-HILIC (250 x 4.6 mm, 5 µm) | Acetonitrile and 10 mM potassium dihydrogen phosphate (pH 3) | UV at 210 nm | Analysis of pyroglutamic acid and related impurities |

| Zorbax SB C-18 (3.0 × 100 mm, 1.8 µm) | Water and Acetonitrile with 0.3% HFBA and 0.5% formic acid | MS/MS | Measurement in biological samples |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of amino acids like L-Proline, 5-oxo-, derivatization is necessary prior to GC analysis. sigmaaldrich.com The derivatization process converts the polar functional groups (carboxyl and amino/amido groups) into less polar and more volatile derivatives.

Several derivatization strategies have been employed for the GC analysis of L-pyroglutamic acid. A two-step derivatization involving esterification with methanolic HCl followed by acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common approach. nih.govnih.govsigmaaldrich.com For example, the methyl ester pentafluoropropione amide derivative of pyroglutamate has been analyzed by GC-MS. nih.govnih.govresearchgate.netsemanticscholar.org Another approach is the formation of pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide, which is suitable for GC-MS analysis in the electron-capture negative-ion chemical ionization (ECNICI) mode. nih.govresearchgate.net Trimethylsilyl (TMS) derivatives can also be prepared, for example, by reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnist.gov

The choice of derivatization reagent and reaction conditions is critical to achieve good chromatographic peak shape and sensitivity. sigmaaldrich.com The resulting volatile derivatives are then separated on a suitable GC column and detected, often by mass spectrometry (GC-MS), which provides both qualitative and quantitative information. nih.govnih.gov

Electrophoretic Techniques for L-Proline, 5-oxo-, compound Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a powerful approach for the analysis of the subject compound. Given that the compound is a salt, it readily dissociates in solution into L-pyroglutamic acid (L-Proline, 5-oxo-) and the protonated form of the complex piperazine (B1678402) derivative. This ionic nature makes it an ideal candidate for electrophoretic separation.

Capillary Electrophoresis separates species by applying a high voltage across a buffer-filled capillary. nih.gov Ions move at different speeds depending on their size and charge, enabling efficient and rapid separation. nih.gov For the analysis of EINECS 300-475-7, CE can effectively separate the pyroglutamate anion from the larger, positively charged piperazine-based cation. The technique's high resolution and minimal sample consumption are significant advantages.

The electroosmotic flow (EOF) within the capillary is a critical parameter that can be manipulated to optimize separation. Studies on similar amino acid derivatives, such as furosine, have shown that adjusting the pH and composition of the running electrolyte can significantly impact electrophoretic migration and achieve efficient, reproducible separation and quantitation. nih.gov This principle is directly applicable to developing a robust analytical method for L-pyroglutamic acid. The versatility of CE allows for the analysis of a wide range of molecules, making it a powerful method for purity determination and quantitative assays. nih.gov

Hyphenated Techniques in Comprehensive Analytical Schemes

Capillary Electrophoresis-Mass Spectrometry (CE-MS): The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) is a particularly potent combination. nih.gov CE provides the high-efficiency separation of the ionic components, while MS offers sensitive detection and, crucially, structural information for definitive identification. nih.gov MS detectors, especially tandem mass spectrometry (MS-MS), can provide fragmentation patterns through collision-induced dissociation, which are invaluable for confirming the structures of the L-pyroglutamic acid and the complex piperazine derivative. nih.gov The combination of elemental and molecular information makes this a powerful tool for analyzing pharmaceuticals and their metabolites. nih.gov

Liquid Chromatography-Based Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and serves as the foundation for several powerful hyphenated techniques. ijnrd.orgresearchgate.net

LC-MS and LC-MS-MS: The combination of Liquid Chromatography with Mass Spectrometry is widely used for its ability to analyze non-volatile compounds. researchgate.net It provides a large volume of analytical data prior to isolation, allowing for rapid characterization. nih.gov The use of tandem mass spectrometry (LC-MS-MS) further enhances structural elucidation capabilities. nih.gov

LC-NMR: Coupling HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful complement to LC-MS. While less sensitive, LC-NMR provides detailed structural information that is orthogonal to mass spectrometry data, aiding in the unambiguous identification of the compound and any related impurities. nih.gov

LC-IR: The hyphenation of LC with Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool. LC-IR can identify specific functional groups present in the molecules, which is useful for confirming the structural integrity of the separated components. nih.govijnrd.org

The integration of these hyphenated techniques into a comprehensive analytical scheme allows for a multi-faceted approach to the characterization of L-Proline, 5-oxo-, compound with (2S)-2-(dimethylamino)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one (1:1).

Interactive Data Tables

Below are interactive tables summarizing the analytical techniques discussed.

Table 1: Overview of Hyphenated Analytical Techniques

| Technique | Separation Principle | Detection Principle | Primary Application in Analysis |

|---|---|---|---|

| CE-MS | Differential migration in an electric field | Mass-to-charge ratio measurement | Separation and identification of ionic species, purity analysis |

| LC-MS/MS | Differential partitioning between mobile and stationary phases | Mass-to-charge ratio and fragmentation patterns | Quantification and structural confirmation of the compound and impurities |

| LC-NMR | Differential partitioning between mobile and stationary phases | Nuclear magnetic resonance of atomic nuclei | Detailed structural elucidation of separated components |

| LC-IR | Differential partitioning between mobile and stationary phases | Infrared absorption by molecular bonds | Functional group identification |

Table 2: Comparison of Analytical Methodologies

| Methodology | Advantages | Limitations |

|---|---|---|

| Capillary Electrophoresis (CE) | High separation efficiency, rapid analysis, low sample and reagent consumption. nih.gov | Lower concentration sensitivity compared to HPLC for some detectors, sensitive to matrix effects. |

| Hyphenated Techniques (e.g., LC-MS, CE-MS) | Provide both separation and specific identification, high sensitivity and selectivity, rich structural information. nih.govijnrd.org | Higher cost and complexity of instrumentation, potential for ion suppression in MS. nih.gov |

Environmental Fate and Transformation Pathways of L Proline, 5 Oxo , Compound

Degradation Kinetics and Mechanisms in Environmental Compartments

The persistence of L-pyroglutamic acid in the environment is significantly influenced by abiotic and biotic degradation pathways. These processes transform the compound, affecting its concentration and potential impact on various environmental matrices.

Photolytic and Hydrolytic Degradation Pathways

Hydrolytic Degradation: The stability of L-pyroglutamic acid is notably dependent on pH and temperature. It can undergo reversible conversion to L-glutamic acid in aqueous solutions. researchgate.net This hydrolytic ring-opening is accelerated at higher temperatures and under acidic or alkaline conditions. researchgate.netnih.gov For instance, under culture conditions of 78°C and pH 3.0, L-glutamate spontaneously converts to L-pyroglutamic acid. nih.gov Conversely, L-pyroglutamic acid is relatively stable at a pH of 2. researchgate.net In highly acidic aqueous solutions, such as in the presence of methanesulfonic acid, the pyroglutamyl bond in peptides is susceptible to cleavage. nih.gov Under basic conditions, the compound can become unstable and decarboxylate to form pyrrolidone. researchgate.net

| Degradation Pathway | Influencing Factors | Transformation Products | Notes |

|---|---|---|---|

| Photolysis | UV Radiation | Not documented | Specific kinetic data for L-pyroglutamic acid is lacking. |

| Hydrolysis (Acidic) | Low pH, High Temperature | L-Glutamic Acid | Reversible reaction; stable at pH 2. researchgate.net |

| Hydrolysis (Alkaline) | High pH | Pyrrolidone (via decarboxylation) | Becomes unstable under basic conditions. researchgate.net |

Microbial Biotransformation Pathways

L-pyroglutamic acid is a readily metabolizable substrate for a variety of microorganisms, indicating that microbial biotransformation is a primary degradation pathway in the environment. It is an intermediate metabolite in the glutathione (B108866) cycle in many organisms, from bacteria to mammals. wikipedia.orgselleckchem.com

Fungal species, such as Fusarium graminearum, have been shown to efficiently metabolize exogenous L-pyroglutamic acid. In laboratory settings, these fungi reduced the concentration of the compound by up to 90-91% over 21 days. mdpi.com The primary mechanism for this biotransformation is the enzymatic conversion of L-pyroglutamic acid back to L-glutamate. This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase, which has been identified in various tissues and organisms. wikipedia.orgnih.govnih.gov The equilibrium of this reaction strongly favors the formation of glutamate. nih.gov

The widespread presence of metabolic pathways capable of utilizing L-pyroglutamic acid suggests that it is unlikely to persist in microbially active environments such as soil and water. nih.govresearchgate.net

Environmental Transport and Distribution Modeling

The movement and distribution of L-pyroglutamic acid through different environmental compartments—soil, water, and air—are governed by its physicochemical properties.

Soil Adsorption and Leaching Dynamics

The mobility of L-pyroglutamic acid in soil is influenced by its adsorption to soil particles. While specific soil adsorption-desorption studies for this compound are limited, its behavior can be inferred from its chemical structure and data on related amino acids like L-proline. As a polar, water-soluble molecule with a carboxylic acid group, it is expected to interact with mineral surfaces and organic matter in soil. nih.gov

Studies on L-proline have shown it readily adsorbs to mineral surfaces such as montmorillonite (B579905) and haematite. researchgate.net The adsorption mechanism involves the compound's functional groups, and it can exist in anionic or zwitterionic forms depending on the soil pH. researchgate.net Similarly, the carboxyl group of L-pyroglutamic acid can interact with positively charged sites on clay minerals and metal oxides. Its high water solubility (476 g/L at 13°C) and negative Log P value (-0.8) suggest that the portion not adsorbed will be highly mobile and prone to leaching, potentially reaching groundwater. nih.gov However, this mobility is likely tempered by rapid microbial degradation in the soil column.

Volatilization and Atmospheric Dispersion

Volatilization from soil or water surfaces is not considered a significant transport pathway for L-pyroglutamic acid. This is due to its physicochemical properties: it is a solid with a high melting point (184.7°C) and low vapor pressure is expected due to its polar nature and strong intermolecular hydrogen bonding. nih.gov Chemicals with these characteristics have a low tendency to partition from water or soil into the atmosphere. usda.gov Therefore, long-range atmospheric transport and dispersion are highly unlikely.

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Molecular Weight | 129.11 g/mol nih.gov | Low molecular weight contributes to potential mobility in water. |

| Water Solubility | 476,000 mg/L (at 13°C) nih.gov | High potential for mobility and leaching in soil; high bioavailability in aquatic systems. |

| Log P (Octanol-Water Partition Coefficient) | -0.8 nih.gov | Low potential for bioaccumulation in fatty tissues; indicates hydrophilicity. |

| Vapor Pressure | Not available (expected to be very low) | Low potential for volatilization from soil or water. |

Environmental Persistence and Bioavailability Dynamics

The compound's high water solubility and its nature as a biological metabolite indicate that it is highly bioavailable. nih.gov It can be readily taken up by microorganisms and plants from the soil and water. mdpi.comresearchgate.net Studies have shown that exogenous application of pyroglutamic acid can be utilized by plants, enhancing tolerance to environmental stressors like water deficit. researchgate.net Its low octanol-water partition coefficient (Log P = -0.8) suggests a very low potential for bioaccumulation in the fatty tissues of organisms. nih.gov Instead, it is likely to be rapidly metabolized if taken up by higher organisms. nih.gov

Computational and Theoretical Chemistry in L Proline, 5 Oxo , Compound Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules like L-arginine and L-pyroglutamic acid. These methods can elucidate the distribution of electrons within the molecules, predict their reactivity, and analyze the stability of the salt complex.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine key electronic structure properties and reactivity descriptors. For instance, studies on L-pyroglutamic acid have utilized DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set to analyze its structure and vibrational spectra. researchgate.net Such calculations provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, has been employed to investigate the intramolecular stability of L-pyroglutamic acid, focusing on charge delocalization and hyperconjugative interactions. researchgate.net For the L-arginine component, quantum chemical studies have explored its complexation with metal ions, identifying the nitrogen and oxygen atoms of the guanidyl, carboxyl, and amino groups as active sites for interaction. imist.ma When these two molecules form the L-Arginine L-Pyroglutamate salt, the electronic properties of the individual components are modified. The electrostatic potential surfaces of both molecules would show the positively charged guanidinium (B1211019) group of arginine interacting with the negatively charged carboxylate group of pyroglutamic acid.

Table 1: Calculated Physicochemical Properties for L-Arginine L-Pyroglutamate

| Property | Value |

| Topological Polar Surface Area (TPSA) | 191.62 Ų |

| LogP | -1.98883 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 7 |

| Rotatable Bonds | 6 |

This data is based on computational predictions. chemscene.com

Reaction Pathway Elucidation through Computational Methods

Computational methods are also vital for elucidating reaction mechanisms. For example, quantum chemical calculations have been used to study the nonenzymatic intramolecular cyclization of N-terminal glutamine residues to form pyroglutamic acid. acs.org These studies, using DFT and Møller–Plesset perturbation theory, have calculated the activation energies for such reactions, revealing how catalysts like inorganic phosphate (B84403) can lower the energy barrier for cyclization. acs.org Similarly, the fragmentation of amino acids like L-glutamine under low-energy electron impact has been investigated using DFT, identifying the chemical compositions of the resulting fragments. vu.lt

In the context of L-arginine, computational studies have explored its role in various enzymatic reactions. For instance, the mechanisms of L-arginine hydroxylation by nonheme iron enzymes have been detailed using large cluster models and DFT calculations. frontiersin.org These studies reveal how the enzyme environment influences the reaction pathway, leading to different hydroxylated products. frontiersin.org Such computational approaches could be applied to understand the stability and potential degradation pathways of the L-Arginine L-Pyroglutamate salt under various conditions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics and docking, allow for the investigation of the dynamic behavior of L-Arginine L-Pyroglutamate and its interactions with other molecules, including solvents and biological macromolecules.

Molecular Dynamics Simulations of L-Proline, 5-oxo-, compound Interactions with Solvents and Macromolecules

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of biomolecules in solution and their interactions with other molecules over time. biorxiv.org MD simulations have been used to study the impact of post-translational modifications, such as the formation of pyroglutamic acid from proline residues in proteins like fibrinogen. nih.gov These simulations, often using force fields like GROMOS, can reveal how such modifications alter the protein's structure and dynamics. nih.govplos.org

In the case of L-Arginine L-Pyroglutamate, MD simulations could model its behavior in an aqueous environment, showing how water molecules solvate the charged groups of both the arginine and pyroglutamate (B8496135) ions. Furthermore, the interactions between L-arginine and RNA have been studied using explicit-solvent atomistic MD simulations, highlighting arginine's ability to form multiple hydrogen bonds and stacking interactions. biorxiv.org This suggests that the arginine component of the salt could have specific interactions with nucleic acids. Similarly, simulations could explore the interaction of the entire salt complex with biological targets, providing insights into its mechanism of action at a molecular level.

Docking Studies for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets.

Docking studies have been performed on L-pyroglutamic acid to investigate its inhibitory potential against several enzymes. For example, it has been shown to bind to the active site of phosphodiesterase-5A1 (PDE5A1), angiotensin-converting enzyme (ACE), and urease. nih.gov In one study, the binding affinity of L-pyroglutamic acid for PDE5A1 was found to be -7.1 kcal/mol. nih.gov Docking studies have also been used to assess the inhibitory activity of L-pyroglutamic acid against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). researchgate.net Another study investigated the interaction of L-pyroglutamic acid with the human sour taste receptor, PKD2L1, to understand the molecular basis of its taste. nih.gov

For the L-arginine component, docking studies have been part of the structure-based design of selective inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme that metabolizes L-arginine. nih.gov Given these findings, docking studies of the L-Arginine L-Pyroglutamate salt could be performed to predict its potential biological targets and to understand how the two components might synergistically or independently interact with protein binding sites.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Research

Quantitative Structure-Activity Relationship (QSAR) studies are a cheminformatics approach aimed at finding a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

Research groups have utilized QSAR to study derivatives of L-pyroglutamic acid. universite-paris-saclay.fr For instance, a series of L-pyroglutamic acid analogues were synthesized, and their antifungal activities were evaluated. nih.govnih.gov The structure-activity relationship (SAR) studies showed that ester derivatives of L-pyroglutamic acid had significant antifungal activity. nih.gov Another study on imidazole (B134444) derivatives that inhibit glutaminyl cyclase, an enzyme that catalyzes the formation of pyroglutamic acid, used QSAR to understand the features important for their inhibitory activity. tandfonline.com

Cheminformatics tools are also used to characterize large sets of chemical substances. For example, as part of the REACH regulations, computational tools have been used to generate structures and estimate physicochemical properties for a vast number of compounds, supporting preliminary hazard and exposure assessments. europa.eu These approaches could be applied to a series of compounds related to L-Arginine L-Pyroglutamate to build predictive models for various biological activities or properties.

QSAR Model Development for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the constituent parts of Einecs 300-475-7, particularly for analogues of L-pyroglutamic acid, QSAR and the closely related Structure-Activity Relationship (SAR) studies have been instrumental in predicting chemical activity.

Research into a series of L-pyroglutamic acid analogues has successfully utilized these principles to forecast their antifungal activities. nih.gov A study designed and synthesized various esters of L-pyroglutamic acid and evaluated their efficacy against the plant pathogen Phytophthora infestans. nih.gov The bioassays and subsequent SAR analysis revealed that the antifungal activity was significantly influenced by the nature of the ester substituent. For instance, the introduction of specific aromatic and aliphatic groups led to a marked increase in potency. nih.gov

The findings indicated that compounds featuring certain substitutions demonstrated antifungal activities that were several times more potent than commercial standards like azoxystrobin. nih.gov This predictive power allows for the rational design of new, more effective analogues. While a specific QSAR model for the salt itself is not documented, the principles have been proven on its L-pyroglutamic acid component, demonstrating the potential for developing such models to predict a range of biological activities, from antifungal to anti-inflammatory effects. nih.gov

Table 1: Structure-Activity Relationship (SAR) Findings for L-Pyroglutamic Acid Esters

| Compound Modification | Observed Activity Change | Reference Compound | Predicted Activity |

|---|---|---|---|

| Esterification with specific aromatic groups | Significant increase in antifungal activity | L-Pyroglutamic Acid | High |

| Introduction of certain aliphatic chains | Enhanced antifungal potency | L-Pyroglutamic Acid | High |

| Modification of the pyrrolidone ring | Varied impact on activity | L-Pyroglutamic Acid | Variable |

Cheminformatics Tools for Compound Library Analysis and Discovery

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the context of large-scale compound data analysis. These tools are essential for managing, analyzing, and mining compound libraries to uncover novel drug candidates and understand molecular interactions.

For natural products like the components of this compound, cheminformatics databases are invaluable resources. The IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) database, for example, is a manually curated resource containing thousands of phytochemicals from Indian medicinal plants. imsc.res.in It employs cheminformatics tools to compute physicochemical properties, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and assess drug-likeness for its vast collection of compounds. imsc.res.in Such platforms enable researchers to screen large virtual libraries for molecules with desirable characteristics, similar to the catechin (B1668976) component of the target compound.

Furthermore, cheminformatics and molecular modeling tools are used to study the non-covalent interactions that govern the formation of multi-component solids, such as the salt . acs.org Classical X-ray diffraction studies, augmented by theoretical charge density analysis and Hirshfeld surface evaluations, can elucidate the behavior of molecules in a crystal lattice. acs.org For instance, studies on the co-crystallization of L-pyroglutamic acid with other organic molecules have used these techniques to understand the hydrogen bonding and π-π stacking interactions that drive crystal formation. acs.org Molecular dynamics simulations have also been employed to study the synergistic interactions between flavanols like catechin and proteins, providing insights at an atomic level. acs.org

Table 2: Application of Cheminformatics Tools in Compound Research

| Tool/Technique | Application | Purpose | Relevant Component |

|---|---|---|---|

| Databases (e.g., IMPPAT, PubChem) | Compound Library Storage and Retrieval | To manage and access data on phytochemicals, including their structures and properties. imsc.res.in | Catechin, L-Pyroglutamic Acid |

| Molecular Docking | Prediction of Binding Affinity | To simulate the interaction between a ligand and a protein target to predict binding mode and strength. | Catechin, L-Pyroglutamic Acid |

| Molecular Dynamics (MD) Simulations | Analysis of Molecular Motion and Interaction | To study the dynamic behavior of molecules over time, such as protein-ligand complexes. acs.org | Catechin |

| QSAR/SAR Software | Activity Prediction | To build models that correlate chemical structure with biological activity. nih.gov | L-Pyroglutamic Acid |

| Hirshfeld Surface Analysis | Visualization of Intermolecular Interactions | To analyze and quantify intermolecular contacts within a crystal structure. acs.org | L-Pyroglutamic Acid |

| ADMET Prediction Tools | Assessment of Drug-Likeness | To computationally estimate the pharmacokinetic and toxicity profiles of compounds. imsc.res.in | Catechin, L-Pyroglutamic Acid |

Advanced Applications and Emerging Research Frontiers for L Proline, 5 Oxo , Compound

Applications in Materials Science and Engineering

The incorporation of fluorinated L-Proline, 5-oxo- derivatives into materials can significantly enhance their physical and chemical properties. The presence of fluorine can modulate hydrophobicity, thermal stability, and biocompatibility, making these compounds attractive for creating advanced materials. fu-berlin.debocsci.com

Fluorinated amino acids, including derivatives of L-Proline, 5-oxo-, are of considerable interest in polymer science. researchgate.net They can be incorporated into polypeptide chains through solid-phase peptide synthesis to create fluorinated peptides and proteins with tailored properties. d-nb.info These fluorinated biopolymers can exhibit enhanced thermal stability and resistance to enzymatic degradation. bocsci.com

While direct integration of a specific compound like Boc-cis-4-fluoro-5-oxo-L-proline methyl ester into large-scale composite materials is not extensively documented in publicly available research, its role as a sophisticated building block in peptide synthesis suggests its potential use in creating peptide-based materials for composites. chemimpex.com The fluorinated proline unit can induce specific secondary structures, which could be leveraged to create ordered domains within a larger composite material, potentially enhancing its mechanical or bioactive properties. The principles of using fluorinated amino acids to improve the physical properties of protein-based materials are well-established and form a basis for their potential application in composite materials. fu-berlin.de

The development of novel functional materials is an area where fluorinated L-Proline, 5-oxo- derivatives show significant promise. The introduction of fluorine can lead to materials with unique self-assembling properties and enhanced stability. researchgate.net For instance, the incorporation of fluorinated amino acids can influence the conformational preferences of peptides, leading to the formation of specific supramolecular structures. researchgate.net

Research has demonstrated that fluorinated proline derivatives can be used to engineer bio-inspired materials with tunable functions. researchgate.net The ability of fluorine to modulate the electronic and steric properties of the proline ring is a key factor in designing these materials. beilstein-journals.org For example, the strategic placement of fluorine can control the cis-trans isomerization of the prolyl amide bond, a critical factor in protein folding and function, which can be harnessed to create responsive materials that change conformation under specific conditions. acs.org

Biotechnological Tools and Research Reagents

The unique properties of L-Proline, 5-oxo- derivatives, especially fluorinated versions, make them powerful tools in biotechnology and biochemical research.

Fluorinated proline derivatives are particularly valuable in the development of in vitro assays, most notably in the context of Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR studies due to its high sensitivity and the low natural abundance of fluorine in biological systems, which results in a background-free signal. nih.gov

By incorporating a fluorinated proline analog into a peptide or protein, researchers can use ¹⁹F NMR to study protein conformation, dynamics, and interactions with other molecules. acs.org The chemical shift of the fluorine atom is highly sensitive to its local environment, providing detailed information about conformational changes upon ligand binding or protein folding. chemrxiv.org For example, 4,4-difluoroproline has been developed as a sensitive ¹⁹F NMR probe to investigate proline cis-trans isomerism, a key process in many biological functions. chemrxiv.org This allows for the development of assays to screen for molecules that modulate these processes.

| Technique | Application | Information Gained | Example Derivative |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Studying protein-protein interactions | Binding affinity and kinetics | 4S-Fluoroproline |

| ¹⁹F NMR Spectroscopy | Monitoring enzyme activity | Conformational changes in the active site | Perfluoro-tert-Butyl Hydroxyproline |

| ¹⁹F NMR Spectroscopy | Probing peptide conformation | Cis-trans isomerism of prolyl bonds | 4,4-Difluoroproline |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry. Proline and its derivatives are known to be effective organocatalysts in various asymmetric reactions. wikipedia.org While the direct use of a complex derivative like Boc-cis-4-fluoro-5-oxo-L-proline methyl ester as a catalyst is not a primary application, the broader family of proline derivatives is central to many biocatalytic transformations. wikipedia.org

Furthermore, enzymes are utilized in the synthesis and transformation of proline derivatives. For instance, engineered proline hydroxylases have been developed to produce hydroxylated prolines, which are valuable pharmaceutical intermediates. google.com These enzymes have been shown to accept a range of proline analogs, indicating the potential for biocatalytic synthesis of functionalized prolines. nih.gov Research has also demonstrated the enzymatic amidation of L-proline in organic media, a process that avoids racemization and the use of harsh chemicals. rsc.org The enzymatic conversion of protected L-ornithine derivatives to protected 5-hydroxy-L-proline highlights the potential for biotransformation pathways to generate complex proline analogs. nih.gov

Integration in Chemical Biology Probes

The application of fluorinated L-Proline, 5-oxo- derivatives extends to their use as or integration into chemical biology probes. The ability to introduce a ¹⁹F NMR-active nucleus into a biological system with minimal structural perturbation makes these compounds excellent tools for studying biological processes in a native-like environment. nih.gov

Fluorinated prolines have been incorporated into peptides to serve as probes for protein-protein interactions and dynamics. ljmu.ac.uk For example, the incorporation of fluorinated prolines into proline-rich sequences allows for the study of their interactions with SH3 domains, which are crucial in cellular signaling pathways. copernicus.org The distinct ¹⁹F NMR signals of the fluorinated prolines can report on the binding event and the conformational state of the peptide. copernicus.org

Additionally, the introduction of fluorine can modulate the biological activity of peptides, allowing for the design of probes that can be used to investigate specific biological pathways. bocsci.com The synthesis of peptides containing fluorinated amino acids is a key strategy in developing probes for medicinal chemistry and chemical biology research. rsc.org

Future Directions in Non-Clinical Research Applications for L-Proline, 5-oxo-, compound with (2S)-2-(dimethylamino)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one (1:1)

The compound, a salt of L-pyroglutamic acid and a complex phenylpiperazine derivative, represents a frontier for novel non-clinical investigation. The unique combination of a neuro-active piperazine (B1678402) moiety with a naturally occurring amino acid derivative suggests several promising avenues for future research. These explorations are aimed at elucidating its fundamental mechanism of action, potential therapeutic relevance, and utility as a specialized research tool.

Future non-clinical studies are projected to focus on three core areas: detailed characterization of its pharmacological targets, investigation of its integrated effects in biological systems, and its potential development as a highly specific molecular probe.

Regulatory Science and Chemical Classification Frameworks: Implications for L Proline, 5 Oxo , Compound Research

EINECS and EC Number Context in Chemical Research Registration and Inventorying

The systematic tracking and identification of chemical substances are foundational to modern chemical regulation. Central to this system in the European Union is the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of substances that were commercially available between January 1, 1971, and September 18, 1981. chemeurope.comsafeopedia.com Each substance within this inventory is assigned a unique, seven-digit EINECS number, which serves as a standardized identifier for regulatory purposes. chemeurope.comontosight.ai

The EINECS number for the compound L-Proline, 5-oxo-, compound with 1-dodecanamine (1:1) is 300-475-7. This numerical identifier is crucial for its registration, labeling, and inclusion in safety data sheets, ensuring unambiguous identification throughout its lifecycle. safeopedia.com

| Identifier | Value |

| EINECS Number | 300-475-7 |

| Chemical Name | L-Proline, 5-oxo-, compound with 1-dodecanamine (1:1) |

| CAS Number | 40161-94-2 |

| Molecular Formula | C17H34N2O3 |

Over time, the term "EC number" has become the preferred designation, unifying the EINECS list with the European List of Notified Chemical Substances (ELINCS) and the "No-Longer Polymers" (NLP) list. chemeurope.comeuropa.eu It is important to distinguish this EC number from the Enzyme Commission (EC) numbers used to classify enzymes based on the reactions they catalyze. chemeurope.complos.orgzymvol.comwikipedia.org

For researchers, the EC number is the key that links a substance to its regulatory history and requirements under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). safeopedia.com Any substance listed in EINECS is considered a "phase-in substance" under REACH, which has specific implications for registration deadlines and data submission requirements. safeopedia.com This inventorying system ensures that all chemical substances are tracked and that their registration dossiers are grouped consistently for regulatory processes. europa.eu

Data Requirements and Adaptation Strategies in Research Contexts (e.g., for new substance notification)

When a chemical is not listed on an existing inventory like EINECS, it is considered a "new substance" and requires notification before it can be manufactured or imported. The data required for this notification process is typically organized in a tiered system based on the anticipated annual volume. intertek.comdelltech.com

For very small quantities, such as those used in scientific research and development, there may be exemptions or minimal data requirements. cirs-group.com However, as the tonnage band increases, so does the need for comprehensive data on the substance's properties.

| Tonnage Band (per year) | General Data Requirements |

| < 1 tonne | Notification may be required, but often with no mandatory data submission. cirs-group.com |

| 1-10 tonnes | Requires a base set of physicochemical, toxicological, and ecotoxicological data. |

| 10-100 tonnes | Increased data requirements, including further toxicological studies. |

| 100-1000 tonnes | Comprehensive data set, including studies on chronic toxicity and reproductive effects. |

| > 1000 tonnes | The most extensive data requirements, covering long-term and specific effects. |

This table provides a generalized overview; specific requirements vary by jurisdiction (e.g., EU REACH, K-REACH). cirs-group.comcirs-reach.com

To meet these requirements, researchers can draw from various sources, including:

Direct test reports

Published scientific literature and authoritative databases

Non-testing methods such as Quantitative Structure-Activity Relationships ((Q)SAR) and read-across from analogous substances cirs-reach.com

In a research context, there is a strong emphasis on adaptation strategies to minimize costs and animal testing. intertek.com If sufficient data exists for a structurally similar chemical (an analogue), this information can be used to infer the properties of the new substance through a process called "read-across." Computational modeling, particularly (Q)SAR, provides another powerful tool for predicting properties without resorting to laboratory testing. intertek.com

Role of (Q)SAR in Regulatory Science Methodologies for Chemical Assessment

Quantitative Structure-Activity Relationship, or (Q)SAR, models are computational methodologies that have become indispensable in modern regulatory science. fda.gov These theoretical models establish a link between the chemical structure of a substance and its physical properties or biological activities, such as toxicity. fda.govnih.gov The core principle is that chemicals with similar structures are likely to exhibit similar properties and behaviors. fda.govresearchgate.net

The role of (Q)SAR in the regulatory assessment of chemicals is primarily to fill data gaps when experimental data is unavailable or limited. fda.goveuropa.eu This makes them a cost-effective and time-efficient alternative to traditional animal testing, which is strongly encouraged by regulations like REACH. nih.goveuropa.eu

| OECD Principles for (Q)SAR Model Validation | Description |

| A defined endpoint | The model must be clear about the specific property or activity it predicts. |

| An unambiguous algorithm | The method used to generate the prediction must be transparent and reproducible. |

| A defined domain of applicability | The model must specify the types of chemical structures for which it can generate reliable predictions. |

| Appropriate measures of goodness-of-fit, robustness and predictivity | The model's performance must be rigorously evaluated using statistical metrics. |

| A mechanistic interpretation, if possible | An explanation of the chemical and biological basis for the model's predictions enhances confidence. |

(Q)SAR models can be used as stand-alone estimation methods or, more commonly, as part of a broader weight-of-evidence approach that integrates multiple sources of information. europa.eu For researchers working with compounds like L-Proline, 5-oxo-, compound with 1-dodecanamine (1:1), (Q)SAR offers a powerful strategy for assessing potential hazards early in the development process, guiding safer design and fulfilling regulatory data requirements efficiently.

Q & A

Basic: What are the primary analytical methods for characterizing the physicochemical properties of Einecs 300-475-7?

Methodological Answer:

To characterize physicochemical properties (e.g., solubility, stability, molecular structure), researchers should employ a tiered analytical approach:

- Spectroscopic Techniques : Use FTIR and NMR to confirm functional groups and structural integrity .

- Chromatographic Methods : HPLC or GC-MS for purity assessment and degradation product identification .

- Thermal Analysis : DSC or TGA to determine melting points and thermal stability .

Critical Consideration: Validate methods using certified reference materials and include replicate measurements (≥3) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., humidity, light exposure). To address this:

- Design Controlled Experiments : Use factorial designs (e.g., 2^k designs) to isolate variables (temperature, pH, UV exposure) .

- Statistical Analysis : Apply ANOVA to quantify interactions between variables and identify dominant degradation pathways .

- Cross-Validation : Compare results with alternative methods (e.g., accelerated stability testing vs. real-time studies) .

Example Workflow:

| Variable | Test Condition | Stability Outcome | Statistical Significance (p-value) |

|---|---|---|---|

| pH 3.0 | 40°C, 75% RH | Degradation >20% | <0.05 |

Basic: What protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:

Reproducibility requires:

- Detailed Synthesis Protocols : Specify reaction parameters (temperature, catalyst concentration, solvent ratios) .

- Batch Records : Document deviations (e.g., impurity thresholds >0.1%) and corrective actions .

- Cross-Lab Validation : Share samples with independent labs for synthesis replication and comparative NMR analysis .

Advanced: How can computational modeling predict the reactivity of this compound in novel chemical environments?

Methodological Answer:

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to simulate electron distribution and reactive sites .

- Molecular Dynamics (MD) : Model interactions with solvents or biological macromolecules under varying pH/temperature .

- Validation : Compare computational predictions with empirical kinetic data (e.g., rate constants from stopped-flow experiments) .

Key Parameters to Report:

| Parameter | Value | Source |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | DFT |

| Solvation Energy | -15.6 kcal/mol | MD |

Basic: What ethical and technical safeguards are critical for handling this compound in human-derived sample studies?

Methodological Answer:

- Ethical Compliance : Obtain IRB approval and document participant consent, especially for biospecimen exposure studies .

- Data Integrity : Use attention-check questions in surveys to detect fraudulent responses (e.g., "Select 'Strongly Disagree' for validation") .

- Traceability : Maintain audit trails for raw data (e.g., HPLC chromatograms) and metadata (storage conditions, analyst IDs) .

Advanced: What strategies optimize the detection limits of this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Sample Preparation : Use SPE (Solid-Phase Extraction) with hydrophilic-lipophilic balance cartridges to reduce matrix interference .

- Instrument Calibration : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Sensitivity Enhancement : Couple UPLC with tandem MS (MRM mode) to achieve detection limits <1 ng/mL .

Validation Metrics:

| Metric | Requirement |

|---|---|

| LOD | ≤0.5 ng/mL |

| LOQ | ≤1.5 ng/mL |

| RSD | <15% |

Basic: How should researchers design a literature review to identify knowledge gaps about this compound?

Methodological Answer:

- Search Strategy : Use Boolean operators (e.g., "this compound AND toxicity NOT industrial") across PubMed, Scopus, and Web of Science .

- Inclusion/Exclusion Criteria : Filter studies by sample size (n≥30), peer-reviewed status, and methodological rigor .

- Gap Analysis : Map findings to P-E/I-C-O framework (Population, Exposure, Comparison, Outcome) to highlight understudied areas .

Advanced: What mechanistic studies elucidate the biochemical pathways influenced by this compound?

Methodological Answer:

- Omics Approaches : Conduct transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins .

- Pathway Enrichment : Use tools like KEGG or Reactome to map targets to signaling pathways (e.g., NF-κB, apoptosis) .

- Functional Validation : Apply CRISPR/Cas9 knockouts in cell models to confirm pathway causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.